(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid
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Overview
Description
(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid is a complex organic compound with a unique structure It is characterized by a cyclopenta[a]phenanthrene core, which is a polycyclic aromatic hydrocarbon, and a carbamimidothioate group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate typically involves multiple steps. The starting material is usually a steroidal compound, which undergoes several chemical transformations including oxidation, reduction, and cyclization to form the cyclopenta[a]phenanthrene core. The carbamimidothioate group is then introduced through a reaction with thiourea under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate can undergo various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamimidothioate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate: Similar in structure but with different functional groups.
Steroidal Compounds: Share the cyclopenta[a]phenanthrene core but differ in their side chains and functional groups.
Uniqueness
What sets (10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate apart is its unique combination of the cyclopenta[a]phenanthrene core with the carbamimidothioate group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
3473-53-8 |
---|---|
Molecular Formula |
C27H38N2O4S2 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C20H30N2OS.C7H8O3S/c1-19-9-7-13(24-18(21)22)11-12(19)3-4-14-15-5-6-17(23)20(15,2)10-8-16(14)19;1-6-2-4-7(5-3-6)11(8,9)10/h3,13-16H,4-11H2,1-2H3,(H3,21,22);2-5H,1H3,(H,8,9,10) |
InChI Key |
LHTHPFBTRJBMIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)SC(=N)N)C |
Origin of Product |
United States |
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